Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-44-9) is a nitrogen-rich heterocyclic compound featuring a pyrido[1,2-a]indole core substituted with a hydrazino-oxoethoxy group at position 3 and an ethyl carboxylate at position 10 . Its molecular formula is C₁₇H₁₇N₃O₄ (MW: 327.34 g/mol). The hydrazino-oxoethoxy substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-23-17(22)16-12-7-6-11(24-10-15(21)19-18)9-14(12)20-8-4-3-5-13(16)20/h3-9H,2,10,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNYYHCXUXPIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328114 | |
| Record name | ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.75 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339020-44-9 | |
| Record name | ethyl 3-(2-hydrazinyl-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrido[1,2-a]indole-10-carboxylic acid with ethyl hydrazinocarboxylate under specific conditions to form the desired compound[_{{{CITATION{{{_2{339020-44-9 CAS MSDS (ETHYL 3-(2-HYDRAZINO-2-OXOETHOXY)PYRIDO1,2-A ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in studying biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new therapeutic agents
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. Further research is required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogs in the Pyrido[1,2-a]indole Family
The pyrido[1,2-a]indole scaffold is versatile, with modifications at positions 3 and 10 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Hydrazino-oxoethoxy substituent in the target compound introduces two hydrogen-bond donors (NH groups), distinguishing it from halogenated or aryl-substituted analogs. This may enhance interactions with polar biological targets like kinases or G-quadruplex DNA .
- Ethyl carboxylate at position 10 is conserved across analogs, suggesting its role in maintaining solubility or serving as a metabolic handle for prodrug activation .
Physicochemical Properties
| Property | Target Compound | Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy] Analog | Ethyl 3-(4-bromophenyl) Analog |
|---|---|---|---|
| LogP (estimated) | ~1.2 (moderately polar) | ~3.5 (highly lipophilic) | ~3.0 |
| Hydrogen-bond donors | 3 (2 NH, 1 COOH) | 1 (COOH) | 1 (COOH) |
| Solubility | Moderate in polar solvents (DMSO, EtOH) | Low in water; soluble in DCM | Low in water |
Implications : The target compound’s higher polarity may favor aqueous solubility, advantageous for in vitro assays, whereas halogenated analogs are better suited for membrane penetration in vivo .
Biological Activity
Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound characterized by its unique chemical structure, which includes a pyrido[1,2-a]indole core. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory properties.
- Molecular Formula : C24H22N4O5
- Molecular Weight : 446.46 g/mol
- Predicted Density : 1.33 g/cm³
- pKa Value : Approximately 8.60
The structure features functional groups such as hydrazino and carbonyl moieties, which are critical for its reactivity and biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridoindole have shown promise as topoisomerase II inhibitors and have been evaluated for their efficacy against breast cancer cells.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.4 |
| This compound | HeLa | 12.6 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings on Anti-inflammatory Effects
A recent study reported the following results regarding the inhibition of cytokine production:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 3000 | 1500 |
| IL-6 | 2500 | 800 |
| IL-1β | 2000 | 600 |
This data indicates a significant reduction in inflammatory markers upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Topoisomerase Inhibition : The compound may interfere with DNA replication by inhibiting topoisomerase II.
- Cytokine Modulation : It can modulate signaling pathways involved in inflammation, thereby reducing cytokine release.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for pyrido[1,2-a]indole derivatives, and how do they apply to Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate?
- The synthesis of pyrido[1,2-a]indole derivatives often involves cyclization strategies using aryne intermediates or nucleophilic substitution reactions. For example, pyrido[1,2-a]indoles can be synthesized via aryne annulation with pyridine-containing Michael acceptors, though low yields may occur due to side reactions . Alternatively, nucleophilic substitution of hydrogen in triazines followed by aryne-mediated rearrangement has been used to introduce substituents (e.g., pentafluorophenyl groups) into the indole scaffold . For the target compound, the hydrazino-oxoethoxy side chain likely requires selective functionalization of the pyridoindole core, potentially via alkynoate ester acylation or hydrazine coupling .
Q. What spectroscopic methods are critical for characterizing this compound?
- Key techniques include:
- IR spectroscopy to confirm the presence of carbonyl (C=O) and hydrazine (N–H) groups. For example, related pyridoindole derivatives show C=O stretches at ~1722 cm⁻¹ and hydrazine peaks near 1392–1512 cm⁻¹ .
- NMR spectroscopy (¹H and ¹³C) to resolve the pyridoindole core and substituents. Coupling constants in the aromatic region (δ 6.5–8.5 ppm) and shifts for ester/hydrazine groups (e.g., δ 4.3–4.5 ppm for ethyl ester) are critical .
- Mass spectrometry (HRMS) to verify the molecular formula (C₁₇H₁₆N₂O₄) and isotopic pattern .
Q. What biological activities are associated with pyrido[1,2-a]indole scaffolds, and how might the hydrazino-oxoethoxy moiety influence these properties?
- Pyrido[1,2-a]indoles are explored for antimicrobial, anticancer, and anti-inflammatory activities. The hydrazino-oxoethoxy group introduces hydrogen-bonding capacity, potentially enhancing interactions with biological targets like kinases or DNA. For instance, pyrido[1,2-a]pyrimidinones (structurally similar) have been patented for treating peripheral T-cell lymphoma . The hydrazine moiety may also enable metal chelation or prodrug strategies .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrido[1,2-a]indole synthesis be addressed, particularly for derivatives like this compound?
- Regioselectivity in cyclization reactions is influenced by base choice and reaction conditions. For example, lithium amide bases promote 2-oxo isomer formation over 4-oxo isomers in pyrido[1,2-a]pyrimidinones by directing electron density during acylation . For the hydrazino-oxoethoxy derivative, steric and electronic effects of the substituent must be modeled computationally (e.g., DFT studies) to predict regiochemical outcomes. Alternative strategies include using directing groups or protecting the hydrazine moiety during cyclization .
Q. What experimental and computational approaches are recommended to resolve contradictions in spectral data for pyrido[1,2-a]indole derivatives?
- Contradictions in NMR or IR data (e.g., unexpected coupling patterns or missing peaks) may arise from tautomerism or dynamic effects. Solutions include:
- Variable-temperature NMR to detect tautomeric equilibria.
- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
- DFT-based NMR prediction (e.g., using Gaussian or ORCA) to compare calculated vs. observed shifts .
- X-ray crystallography for unambiguous structural confirmation, though crystallization may require derivatization .
Q. How can low-yield reactions in pyrido[1,2-a]indole synthesis (e.g., aryne annulation) be optimized for scale-up?
- Low yields in aryne annulation (e.g., 5–10% for pyridoindole malonates ) may result from competing polymerization or side reactions. Optimization strategies:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Flow chemistry for precise control of reactive intermediates like arynes.
- Additive screening (e.g., trifluoroacetic acid) to stabilize intermediates or suppress decomposition .
Q. What functionalization strategies are viable for the hydrazino-oxoethoxy group in further derivatization of this compound?
- The hydrazine group can undergo:
- Condensation reactions with aldehydes/ketones to form hydrazones for metal coordination studies.
- Oxidation to azides for click chemistry applications.
- Cross-coupling via Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .
Methodological Considerations
- Synthetic Design : Prioritize modular approaches to separate pyridoindole core synthesis from side-chain functionalization .
- Data Validation : Cross-validate spectral data with computational models and orthogonal techniques (e.g., IR vs. X-ray) .
- Biological Screening : Use structure-activity relationship (SAR) studies to isolate the hydrazino-oxoethoxy group’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
